2H-chromen-6-ol

Beschreibung

The exact mass of the compound 2H-1-Benzopyran-6-ol is 148.052429494 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-chromen-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-chromen-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-chromen-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHHIXKSGGSPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96549-65-4 |

Source

|

| Record name | 2H-chromen-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the 2H-Chromen-6-ol Scaffold

An In-depth Technical Guide to 2H-Chromen-6-ol: Structure, Properties, and Core Applications

The 2H-chromene (2H-1-benzopyran) framework is a privileged heterocyclic motif integral to a vast array of natural products and pharmacologically active molecules. These structures, characterized by a fused benzene and 2H-pyran ring, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses specifically on 2H-chromen-6-ol , a derivative distinguished by a hydroxyl group at the C-6 position. This phenolic moiety is a critical pharmacophore, strongly suggesting significant potential as an antioxidant and a versatile building block in medicinal chemistry. This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of its chemical identity, physicochemical properties, and a validated experimental protocol to assess its primary biological activity.

Part 1: Core Chemical Identity

A precise understanding of a compound's structure and fundamental properties is the bedrock of all subsequent research and development.

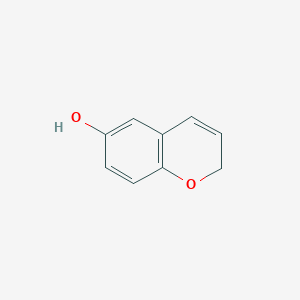

Chemical Structure and Identifiers

The structure of 2H-chromen-6-ol consists of the core bicyclic 2H-chromene system with a hydroxyl (-OH) substituent on the benzene ring.

| Identifier | Value | Source |

| IUPAC Name | 2H-chromen-6-ol | |

| CAS Number | 96549-65-4 | |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | |

| Canonical SMILES | C1C=CC2=C(O1)C=CC(=C2)O | |

| InChIKey | NAHHIXKSGGSPOL-UHFFFAOYSA-N |

Physicochemical and Computed Properties

The predicted physicochemical properties of 2H-chromen-6-ol provide initial insights into its behavior in biological and chemical systems, guiding formulation and experimental design.

| Property | Value | Interpretation & Significance | Source |

| XLogP3-AA | 1.9 | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. | |

| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group can donate a hydrogen bond, crucial for receptor interactions and antioxidant activity. | |

| Hydrogen Bond Acceptors | 2 | The ether and hydroxyl oxygens can accept hydrogen bonds, influencing solubility and binding. | |

| Polar Surface Area | 29.5 Ų | Suggests good potential for oral bioavailability and transport across the blood-brain barrier. | |

| Rotatable Bond Count | 0 | The rigid, bicyclic structure limits conformational flexibility, which can be advantageous for specific receptor binding. |

Part 2: Synthesis and Biological Landscape

While a specific, dedicated synthesis for 2H-chromen-6-ol is not extensively documented, the general synthesis of the 2H-chromene scaffold is well-established, offering clear pathways to its production.

General Synthetic Strategies for the 2H-Chromene Core

The construction of the 2H-chromene ring system is typically achieved through cyclization reactions. A prevalent and efficient method involves the gold-catalyzed hydroarylation (6-endo-dig cyclization) of propargyl aryl ethers. This approach is versatile and tolerates a wide range of functional groups. Another strategy involves the annulation of phenols (like hydroquinone, a precursor to the 6-hydroxy moiety) with α,β-unsaturated aldehydes, often promoted by amino acids or other catalysts.

Anticipated Biological Activities and Applications

The 2H-chromene scaffold is a cornerstone in drug discovery, and the inclusion of a 6-hydroxy group strongly directs its potential biological profile.

-

Antioxidant Activity : Phenolic compounds are renowned for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of 2H-chromen-6-ol can donate a hydrogen atom to neutralize reactive oxygen species (ROS), mitigating oxidative stress. This makes it a prime candidate for applications in neurodegenerative diseases, cardiovascular disorders, and conditions linked to oxidative damage.

-

Anticancer Potential : Numerous chromene derivatives have demonstrated significant anticancer activity. Mechanisms can vary, but some derivatives have been shown to inhibit critical pathways like the Hypoxia-Inducible Factor-1 (HIF-1) pathway or induce apoptosis in cancer cell lines. The 2H-chromen-6-ol structure serves as a valuable starting point for developing more complex and potent anticancer agents.

-

Antimicrobial Effects : The chromene nucleus is present in many compounds with antimicrobial properties. Modifications of the core 2H-chromen-6-ol structure could lead to novel agents effective against various bacterial and fungal strains.

Part 3: Validated Experimental Protocol: DPPH Radical Scavenging Assay

To empirically validate the anticipated antioxidant activity of 2H-chromen-6-ol, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely accepted method. It provides a self-validating system when run with an appropriate standard.

Principle of the DPPH Assay

The DPPH assay is based on the reduction of the stable DPPH free radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm. When an antioxidant, such as 2H-chromen-6-ol, donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction causes a color change from violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.

Detailed Step-by-Step Methodology

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of analytical grade methanol. Store this solution in an amber bottle at 4°C to protect it from light.

-

Test Compound Stock Solution: Prepare a stock solution of 2H-chromen-6-ol (e.g., 1 mg/mL) in methanol. From this stock, create a series of dilutions to obtain a range of concentrations for testing.

-

Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant like Trolox or Gallic Acid (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock to generate a standard curve.

-

Blank: Use pure methanol as the blank.

Assay Procedure (96-well microplate format):

-

Pipette 100 µL of each dilution of the test compound (2H-chromen-6-ol) and the standard into separate wells of a 96-well microplate.

-

Pipette 100 µL of methanol into the blank wells (for the control).

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Validation

The trustworthiness of the protocol is ensured by calculating the percentage of radical scavenging activity and comparing it against a known standard.

-

Calculate the Percentage Inhibition: The radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

-

Abs_control is the absorbance of the DPPH solution with the methanol blank.

-

Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

-

-

Determine the IC₅₀ Value: Plot the % Inhibition against the concentration of the test compound and the standard. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH free radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The comparison of the IC₅₀ of 2H-chromen-6-ol to that of Trolox or Gallic Acid provides a validated measure of its relative antioxidant potency.

Conclusion

2H-chromen-6-ol emerges as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its core heterocyclic structure, combined with a key phenolic hydroxyl group, positions it as a potent antioxidant and a versatile scaffold for the synthesis of novel therapeutic agents. The established chemical properties and the provided validated protocol for assessing its antioxidant capacity offer a solid foundation for further investigation into its anticancer, antimicrobial, and other potential pharmacological activities.

References

- BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds. Benchchem.

- ChemScene. (n.d.). 19012-99-8 | 2,2-Dimethyl-2H-chromen-6-ol. ChemScene.

- Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry.

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

- Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd.

- PubChem. (n.d.). 2H-chromen-6-ol.

- Abcam. (n.d.). DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847). Abcam.

- Singh, R. P., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- PubChemLite. (n.d.). 2h-chromen-6-ol (C9H8O2). PubChemLite.

- MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry.

- Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. (n.d.).

- Domínguez, I., et al. (n.d.). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC.

- ACS Publications. (2016). Synthesis of Allylic Amide Functionalized 2H-Chromenes and Coumarins Using a One-Pot Overman Rearrangement and Gold(I)

- Frontiers. (n.d.).

- ChemRxiv. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv.

- PubMed. (2020).

- PubMed. (2012).

Part 1: Structural Pharmacophore & Chemical Identity

The Biological Activity of 2H-Chromen-6-ol Derivatives: A Technical Guide

Executive Summary

The 2H-chromen-6-ol scaffold represents a distinct and pharmacologically potent subclass of benzopyrans, structurally characterized by a phenolic hydroxyl group at position 6 and a double bond at the 3,4-position of the pyran ring. Often overshadowed by their saturated counterparts (chroman-6-ols, such as

The core distinction between chromanols (Vitamin E class) and chromenols lies in the saturation of the heterocyclic ring. This subtle structural change significantly alters the planarity of the molecule and its electron-donating capacity.

| Feature | Chroman-6-ol (e.g., | 2H-Chromen-6-ol (e.g., Ubichromenol) |

| C3-C4 Bond | Single (Saturated) | Double (Unsaturated) |

| Conformation | Half-chair (puckered) | Planar (due to conjugation) |

| Lipophilicity | High (usually prenylated tail) | High (often prenylated) |

| Redox Potential | Excellent H-atom donor | Good H-atom donor; altered radical stability |

| Key Examples | Vitamin E, Trolox | Ubichromenol, Plastochromenol, Sargachromenol |

Key Pharmacophore Elements:

-

6-Hydroxyl Group: The primary site for radical scavenging (Hydrogen Atom Transfer - HAT).

-

2,2-Disubstitution: Prevents oxidative ring opening; essential for stability.

-

3,4-Double Bond: Distinguishes chromenols; imparts rigidity and allows for conjugation with C4-substituents, influencing interaction with kinase domains (e.g., in anticancer applications).

Part 2: Mechanism of Action & Biological Activities

Antioxidant Activity: The Radical Scavenging Cascade

Like tocopherols, 2H-chromen-6-ol derivatives function as chain-breaking antioxidants. However, the presence of the C3=C4 double bond alters the bond dissociation enthalpy (BDE) of the O-H bond.

-

Mechanism: The phenolic hydrogen is donated to a peroxyl radical (ROO•). The resulting chromenoxyl radical is resonance-stabilized.

-

Comparative Potency: While chromanols are generally superior in arresting lipid peroxidation due to the stereoelectronic alignment of the ether oxygen lone pair with the aromatic ring (the "stereoelectronic effect"), chromenols retain significant activity, particularly against superoxide anions and in specific cellular milieus where their planar structure facilitates membrane intercalation.

Anti-Inflammatory Signaling (NF- B Inhibition)

Natural chromenols, particularly sargachromenol (isolated from marine algae Sargassum), exhibit potent anti-inflammatory effects distinct from simple radical scavenging.

-

Target: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-

B).[1] -

Pathway: Chromenols inhibit the phosphorylation of I

B

Anticancer Potential (Apoptosis & Cell Cycle Arrest)

Synthetic derivatives of 2H-chromen-6-ol have shown cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

-

Mechanism: Induction of apoptosis via the mitochondrial pathway.

-

Caspase Activation: Treatment leads to the cleavage of Caspase-3 and Caspase-9.

-

Tubulin Binding: Certain 4-aryl-substituted chromenes bind to the colchicine site of tubulin, disrupting microtubule polymerization and causing G2/M phase arrest.

Part 3: Visualizing the Science

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram outlines the core scaffold and the functional impact of substitutions at key positions.

Caption: SAR Map of 2H-chromen-6-ol. The C6-hydroxyl is the redox center, while C3-C4 unsaturation defines the chromenol class.

Diagram 2: Anti-Inflammatory Signaling Pathway (Sargachromenol)

Mechanistic flow of how chromenol derivatives mitigate inflammation.

Caption: Mechanism of Action: Chromenols inhibit IKK, preventing NF-κB translocation and suppressing cytokine storms.

Part 4: Experimental Protocols

Synthesis of 2,2-Dimethyl-2H-chromen-6-ol (Reference Protocol)

This protocol describes the "Propargyl Ether Rearrangement" method, a robust route to the chromene core.

Materials:

-

Hydroquinone (or substituted phenol)

-

3-Chloro-3-methyl-1-butyne

-

Potassium Carbonate (

)[2] -

Acetone (anhydrous)

-

Diethylaniline (high boiling solvent)

Workflow:

-

Etherification: React hydroquinone with 3-chloro-3-methyl-1-butyne in refluxing acetone with

for 12 hours. -

Isolation: Filter salts, evaporate solvent, and purify the propargyl ether intermediate via silica gel chromatography.

-

Thermal Rearrangement: Dissolve the intermediate in diethylaniline. Heat to 180°C–200°C under

atmosphere for 4–6 hours. -

Cyclization: The propargyl ether undergoes a Claisen rearrangement followed by a 1,5-hydrogen shift and electrocyclic ring closure to form the 2,2-dimethyl-2H-chromene ring.

-

Purification: Recrystallize from hexane/ethyl acetate.

DPPH Radical Scavenging Assay

A standard validation for the C6-hydroxyl activity.

Reagents:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (HPLC grade)

-

Trolox (Standard)

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol (deep purple).

-

Prepare serial dilutions of the Chromenol derivative (10–200

M). -

Add 100

L of sample to 100 -

Incubate in the dark at room temperature for 30 minutes.

-

Measure absorbance at 517 nm.

-

Calculation:

. -

Self-Validation: The IC50 of the derivative should be compared to Trolox. If IC50 > 5x Trolox, the derivative has poor antioxidant potential.

Part 5: Data Summary & Future Outlook

Comparative Biological Activity Table

| Compound Class | Primary Target | IC50 / Potency | Key Reference |

| Sargachromenol | NF- | [Birringer et al., 2018] | |

| Ubichromenol | Lipid Peroxidation | Comparable to | [Kruk et al., 1994] |

| Synthetic 4-Aryl-2H-chromenes | Tubulin / Cancer Cell Growth | [Alblewi et al., 2019] | |

| Plastochromenol | Singlet Oxygen Quenching | High (Chloroplast protection) | [Kruk et al., 1994] |

Future Directions:

-

Prodrugs: Esterification of the C6-OH (e.g., acetate or succinate) to improve lipophilicity and shelf-stability, relying on cellular esterases to release the active phenol.

-

Hybrid Molecules: Linking the chromenol core with triazoles or sulfonamides to create multi-target drugs (e.g., dual antioxidant and COX-2 inhibitors).

References

-

Birringer, M., et al. (2018). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology.

-

Kruk, J., Schmid, G. H., & Strzałka, K. (1994). Antioxidant properties of plastoquinol and other biological prenylquinols in liposomes and solution. Free Radical Research.

-

Alblewi, F. F., et al. (2019). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.

-

Jang, D. S., et al. (2005). Sargachromenol from Sargassum micracanthum inhibits the production of inflammatory mediators in macrophages. Archives of Pharmacal Research.

-

North, P. E., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University Chemistry Reviews.

Sources

Structural, Synthetic, and Pharmacological Divergence of 2H- and 4H-Chromene Isomers: A Technical Guide for Drug Development

Executive Summary

Chromenes (1-benzopyrans) are privileged bicyclic oxygen heterocycles that serve as foundational scaffolds in modern drug discovery and materials science. The core structural divergence within this family arises from the position of the saturated, sp³-hybridized carbon within the pyran ring, yielding two primary isomers: 2H-chromene and 4H-chromene . While structurally similar, this single positional shift dictates profound differences in thermodynamic stability, synthetic accessibility, and pharmacological targeting. This whitepaper provides an in-depth mechanistic analysis of these isomers, offering drug development professionals a self-validating framework for their synthesis, analytical differentiation, and biological application.

Structural Nomenclature and Thermodynamic Causality

IUPAC P-14.7 Nomenclature Standards

The precise identification of chromene isomers relies on the concept of "indicated hydrogen." According to Subsection P-14.7 of the IUPAC Nomenclature of Organic Chemistry (Blue Book), the prefix indicates the position of the extra hydrogen atom where no multiple bond is attached[1].

-

In 2H-chromene , the sp³ carbon is located at position 2, directly adjacent to the heteroatomic oxygen[1].

-

In 4H-chromene , the sp³ carbon is located at position 4, para to the oxygen atom within the heterocyclic ring[1].

Thermodynamic vs. Kinetic Stability

Understanding the thermodynamic relationship between these isomers is critical for controlling synthetic outcomes. 4H-chromenes are generally the more thermodynamically stable isomers. This stability arises because the C2=C3 double bond in 4H-chromene is in direct resonance with the lone pairs of the adjacent oxygen atom, creating a highly stable enol-ether-like conjugation system.

Conversely, 2H-chromenes are often formed as kinetically favored products under mild or transition-metal-catalyzed conditions. However, in the presence of strong bases (e.g., K₂CO₃ or Cs₂CO₃), the kinetically favored 2H-chromene can undergo deprotonation and subsequent re-protonation, isomerizing into the thermodynamically stable 4H-chromene[2]. This base-mediated transformation is a critical causality that chemists must account for to prevent unwanted isomer mixtures.

Synthetic Methodologies: Controlling Isomeric Outcomes

The choice of synthetic route directly dictates whether the kinetic (2H) or thermodynamic (4H) isomer is isolated.

Pathway Divergence

-

2H-Chromene Synthesis: Typically achieved via transition-metal catalysis (e.g., Gold or Cobalt catalysts) using propargyl aryl ethers, or through tandem Michael/retro-Michael reactions under mild basic conditions to prevent isomerization[2].

-

4H-Chromene Synthesis: Highly efficient via multicomponent reactions (MCRs). The one-pot condensation of resorcinol, malononitrile, and aromatic aldehydes using an organo-base catalyst (e.g., 2-aminopyridine) drives the reaction toward the thermodynamic 4H sink[3].

Workflow illustrating the kinetic vs. thermodynamic synthesis of chromene isomers.

Step-by-Step Protocol: Self-Validating Synthesis of 2-Amino-4H-Chromenes

To synthesize 4H-chromenes with high fidelity, the following multicomponent protocol leverages thermodynamic control.

Phase 1: Reaction Assembly

-

Equip a round-bottom flask with a magnetic stirrer. Add equimolar amounts (1.0 mmol) of resorcinol, malononitrile, and a selected aromatic aldehyde.

-

Dissolve the mixture in 10 mL of absolute ethanol.

-

Add 10 mol% of an organo-base catalyst (e.g., 2-aminopyridine or piperidine)[3]. Causality: The base initiates a Knoevenagel condensation between the aldehyde and malononitrile, creating a highly electrophilic intermediate.

Phase 2: Cyclization & Isolation 4. Reflux the mixture for 2–4 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. 5. Upon completion, pour the reaction mixture into 50 mL of crushed ice water. The thermodynamic 4H-chromene product will precipitate. 6. Filter the crude solid under vacuum and recrystallize from hot ethanol to ensure high purity.

Phase 3: Analytical Validation (QA) 7. NMR Verification: Subject the purified product to ¹H NMR spectroscopy.

- Pass Criteria for 4H-Chromene: Observe the sp³ proton at C4 as a distinctive signal around 3.0–4.0 ppm .

- Failure Criteria (2H Contamination): The presence of a signal at 4.5–5.0 ppm indicates the sp³ protons of a 2H-chromene (shifted downfield due to direct attachment to the electronegative oxygen).

Pharmacological Profiles and Biological Activity

The spatial geometry dictated by the sp³ carbon position significantly alters how these isomers interact with biological targets.

2H-Chromene Applications

2H-chromenes are heavily featured in natural products and exhibit potent neuroprotective and anticancer properties. For instance, 3-(E)-styryl-2H-chromene derivatives act as highly selective monoamine oxidase B (MAO-B) inhibitors[4]. Additionally, the 2H-chromene substructure is a core motif in precocenes, which act as insect juvenile hormone antagonists[2].

4H-Chromene Applications

4H-chromenes are privileged scaffolds for antimicrobial and apoptotic agents[3]. A hallmark example is the synthetic 4H-chromene derivative HA14-1 , a small molecule that binds to the surface pocket of the cellular protein Bcl-2. By inhibiting this anti-apoptotic protein, HA14-1 induces Bax/Bak oligomerization and subsequent apoptotic cell death[5].

Mechanism of 4H-chromene (HA14-1) inducing apoptosis via Bcl-2 protein inhibition.

Quantitative Pharmacological Comparison

The table below summarizes the divergent biological activities of representative chromene isomers based on recent pharmacological evaluations.

| Isomer Type | Representative Compound | Primary Target / Activity | Efficacy Metric | Source |

| 2H-Chromene | 3-(E)-Styryl-2H-chromene | MAO-B (Neuroprotection) | High selectivity index for MAO-B over MAO-A | [4] |

| 2H-Chromene | Precocene I | Insect juvenile hormone | High yield natural product synthesis | [2] |

| 4H-Chromene | HA14-1 | Bcl-2 Protein (Apoptosis) | Induces apoptotic cell death | [5] |

| 4H-Chromene | 2-Amino-4H-chromene derivs | Antimicrobial (Gram-positive) | MIC range 0.007–0.49 μg/mL | [3] |

Conclusion

The distinction between 2H- and 4H-chromene isomers extends far beyond simple nomenclature; it represents a fundamental shift in chemical reactivity, thermodynamic stability, and biological targeting. By understanding the causality behind base-mediated isomerization and employing rigorous analytical validation (such as ¹H NMR chemical shift analysis), drug development professionals can selectively harness the neuroprotective potential of 2H-chromenes or the apoptotic and antimicrobial power of 4H-chromenes.

References

-

Chromene and cumarin nomenclature - Chemistry Stack Exchange Source: Stack Exchange URL:[Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Source: Frontiers in Chemistry (PMC / NIH) URL:[Link]

-

3-(E)-Styryl-2H-chromene derivatives as potent and selective monoamine oxidase B inhibitors Source: Semantic Scholar URL:[Link]

-

Catalytic Synthesis of 2H‑Chromenes Source: Michigan State University (MSU Chemistry) URL:[Link]

-

Facile synthesis of 4H-chromene derivatives via base-mediated annulation Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. BJOC - Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones [beilstein-journals.org]

Therapeutic Potential of Chromenol Derivatives in Oncology: A Technical Guide

The following technical guide provides an in-depth analysis of the therapeutic potential of chromenol and chromene derivatives in oncology. It is structured for an expert audience, focusing on actionable protocols, mechanistic causality, and structure-activity relationships (SAR).

Executive Summary

The chromenol scaffold (hydroxy-chromene) and its functionalized analogues (specifically 2-amino-4H-chromenes and 4-aryl-4H-chromenes) represent a privileged structure in medicinal chemistry.[1] Unlike promiscuous pan-assay interference compounds (PAINS), chromenol derivatives exhibit precise molecular targeting capabilities.

The primary therapeutic value lies in their dual-mechanism action: tubulin polymerization inhibition (targeting the colchicine binding site) and vascular disruption in solid tumors.[2] This guide focuses on the transition from the antioxidant potential of natural chromenols (e.g., tocotrienols) to the cytotoxic potency of synthetic derivatives like Crolibulin (EPC2407) .

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The Chromenol vs. Chromene Distinction

While "chromenol" strictly refers to a hydroxylated chromene core (e.g., 6-hydroxy-2H-chromene), high-potency anticancer agents often modify this core into 2-amino-4H-chromenes .

-

Natural Chromenols: (e.g.,

-tocotrienol) Primarily act via antioxidant mechanisms and Bcl-2 modulation. -

Synthetic Chromenes: (e.g., Crolibulin) Engineered for tubulin binding.[2][3] The presence of a bulky aryl group at C4 and an electron-withdrawing cyano/ester group at C3 is critical for fitting into the hydrophobic pocket of

-tubulin.

SAR Analysis

The efficacy of these derivatives hinges on specific substitutions that balance lipophilicity with binding affinity.

Key SAR Rules:

-

C2 Position: An amino (

) or methylamino group enhances hydrogen bonding with tubulin residues (e.g., Asn -

C3 Position: Electron-withdrawing groups (

, -

C4 Position: A 4-aryl substituent is the pharmacophore anchor.[2] Ortho- or meta-substitution (e.g., 3-bromo-4,5-dimethoxy) on this phenyl ring maximizes steric complementarity with the colchicine site.

-

C7 Position: A hydroxyl (

) or methoxy (

Visualization: Chromene SAR Map

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution sites for optimizing anticancer potency in chromene derivatives.

Part 2: Mechanisms of Action[2]

Primary Mechanism: Tubulin Depolymerization

Synthetic chromenol derivatives function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), chromenes bind to the colchicine site at the interface of

-

Causality: Binding prevents the curved-to-straight conformational change required for microtubule assembly.

-

Outcome: This leads to catastrophic depolymerization, arresting cells in the

phase and triggering mitotic catastrophe.

Secondary Mechanism: Vascular Disruption

Lead compounds like Crolibulin act as Vascular Disrupting Agents (VDAs).[3]

-

Mechanism: Tumor endothelial cells rely heavily on a fragile microtubule cytoskeleton to maintain shape. Chromene-induced depolymerization causes these cells to round up and detach.

-

Result: Rapid collapse of tumor blood flow, leading to central necrosis in solid tumors (a distinct advantage over standard chemotherapy).

Visualization: Signaling Cascade

Figure 2: Dual-mechanism pathway illustrating the parallel impact on tumor cells (apoptosis) and tumor vasculature (necrosis).

Part 3: Experimental Protocols

Protocol A: Green Synthesis of 2-Amino-4H-Chromenes

Rationale: This One-Pot Multicomponent Reaction (MCR) is selected for its high atom economy and ability to generate diverse libraries for SAR screening without harsh solvents.

Materials:

-

Substituted Benzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)[4]

-

Activated Phenol/Naphthol (1.0 mmol)

-

Catalyst: L-Proline (10 mol%) or DABCO (5 mol%)

-

Solvent: Ethanol/Water (1:1) or Solvent-free (Melt)

Step-by-Step Workflow:

-

Charge: In a 50 mL round-bottom flask, combine the aldehyde, malononitrile, and phenol.

-

Catalysis: Add 10 mol% L-Proline.

-

Reaction: Reflux in ethanol (or stir at 60°C for aqueous conditions) for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool the mixture to room temperature. The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Wash with cold ethanol (

) and water. Recrystallize from hot ethanol to achieve -

Validation: Confirm structure via

(look for the characteristic

Protocol B: Fluorescence-Based Tubulin Polymerization Assay

Rationale: Unlike turbidity assays, fluorescence-based assays (using a reporter like DAPI or a specific fluorophore) offer higher sensitivity and require less protein, making them ideal for screening hydrophobic chromene derivatives.

Reagents:

-

Tubulin Protein: >99% pure porcine brain tubulin (lyophilized).

-

GTP Stock: 100 mM (guanosine triphosphate).

-

Buffer: 80 mM PIPES pH 6.9, 2.0 mM

, 0.5 mM EGTA. -

Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or commercial fluorophore (Ex/Em: 360/450 nm).

Protocol:

-

Reconstitution: Resuspend tubulin in ice-cold Buffer to 10 mg/mL. Keep strictly on ice to prevent premature polymerization.

-

Master Mix Prep: Dilute tubulin to 2.0 mg/mL in Buffer containing 1 mM GTP and 10

M fluorescent reporter. Maintain at 4°C. -

Compound Addition:

-

Add 5

L of test chromene (dissolved in DMSO) to a pre-warmed (37°C) 96-well black plate. -

Include Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).

-

Critical: Final DMSO concentration must be

to avoid solvent artifacts.

-

-

Initiation: Rapidly dispense 45

L of the Tubulin Master Mix into the wells using a multi-channel pipette. -

Kinetic Reading: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Settings: Read every 60 seconds for 60 minutes.

-

Excitation/Emission: 360 nm / 450 nm.

-

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

-

Calculate

(growth phase slope). -

Determine

based on the reduction of steady-state fluorescence compared to the vehicle control.

-

Part 4: Data Presentation & Lead Compounds

The following table summarizes the potency of key chromene derivatives compared to standard care agents.

Table 1: Comparative Potency of Chromene Derivatives

| Compound | Target Site | Mechanism | IC50 (MCF-7 Breast Cancer) | IC50 (Tubulin Polymerization) |

| Crolibulin (EPC2407) | Colchicine Site | MDA / VDA | 4.0 nM | 1.8 |

| MX-58151 | Colchicine Site | Apoptosis Inducer | 50 nM | 2.5 |

| HA14-1 | Bcl-2 Surface | Bcl-2 Inhibitor | 8.0 | N/A |

| Colchicine (Control) | Colchicine Site | MDA | ~10 nM | 2.0 |

| Paclitaxel (Control) | Taxane Site | Stabilizer | ~2 nM | Enhances |

Note: Lower IC50 indicates higher potency. Crolibulin demonstrates nanomolar cytotoxicity despite micromolar tubulin binding, suggesting efficient intracellular accumulation or secondary targets.

Part 5: Challenges & Future Outlook

-

Solubility: Many 4-aryl-4H-chromenes are highly lipophilic (LogP > 4), leading to formulation challenges. Future development must focus on C7-hydrophilic modifications (e.g., phosphate prodrugs or glycosylation) to improve bioavailability.

-

Selectivity: While they target tumor vasculature effectively, systemic toxicity (cardiotoxicity) remains a risk. Antibody-Drug Conjugates (ADCs) utilizing chromene payloads could mitigate this.

-

Resistance: Unlike taxanes, chromenes retain activity in P-glycoprotein (P-gp) overexpressing cells, making them critical for treating multidrug-resistant (MDR) phenotypes.

References

-

Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology. Link

-

Crolibulin (EPC2407): A Technical Overview of a Novel Tubulin-Binding Agent. BenchChem. Link

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives. Current Pharmaceutical Design. Link

-

Inhibition of tubulin polymerization by synthetic chromenes. Molecular Cancer Therapeutics. Link

-

One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. Link

-

Tubulin Polymerization Assay Protocol. Cytoskeleton, Inc.[5][6][7] / BenchChem.[2][3] Link

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. maxanim.com [maxanim.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Antioxidant Mechanism of 2H-Chromen-6-ol: A Mechanistic and Methodological Deep Dive

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of antioxidant research, the 2H-chromen-6-ol scaffold stands as a cornerstone. It is the core structure of the entire vitamin E family (tocopherols and tocotrienols) and their highly utilized water-soluble analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)[1][2][3]. Understanding its mechanism of action is not merely an academic exercise; it is fundamental to the development of novel therapeutics aimed at mitigating the pervasive damage caused by oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a host of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer[4][5][6].

This guide eschews a conventional, templated approach. Instead, it is structured to provide a causal, mechanism-driven narrative. We will first deconstruct the core chemical principles governing how 2H-chromen-6-ol neutralizes free radicals. Subsequently, we will transition from theory to practice, detailing the self-validating experimental protocols required to rigorously assess this activity. Our objective is to equip you, the research and development professional, with both the foundational knowledge and the practical methodologies necessary to advance your work in this critical field.

The Core Chemistry: Radical Scavenging Mechanisms

The antioxidant prowess of the 2H-chromen-6-ol moiety is rooted in the phenolic hydroxyl (-OH) group at the 6-position of the chromene ring. This group can neutralize highly reactive free radicals (R•) by donating its hydrogen atom or an electron, thereby terminating the destructive chain reactions characteristic of oxidative damage. The specific pathway taken is not arbitrary; it is dictated by the structure of the antioxidant, the nature of the radical, and, critically, the polarity of the surrounding environment[7][8]. Three primary mechanisms are recognized: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)[8][9][10].

Hydrogen Atom Transfer (HAT)

The HAT mechanism is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching the radical and forming a stable chromenoxyl radical.[9][11][12]

ArOH + R• → ArO• + RH

The thermodynamic feasibility of this mechanism is primarily governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE signifies a weaker bond, making the hydrogen atom more readily available for donation. HAT is the predominant mechanism in non-polar, aprotic solvents, which mimic the lipid environment of cell membranes.[7][13][14]

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

Sequential Proton Loss Electron Transfer (SPLET)

In polar, protic environments such as the aqueous cytosol, the SPLET mechanism often predominates[7][8][15]. This is a two-step process initiated by the deprotonation of the phenolic hydroxyl group by the solvent.

-

Proton Loss: ArOH ⇌ ArO⁻ + H⁺

-

Electron Transfer: ArO⁻ + R• → ArO• + R⁻

The first step is governed by the Proton Affinity (PA), indicating the ease of deprotonation. The resulting phenoxide anion (ArO⁻) is a much more potent electron donor than the parent phenol. In the second step, this anion donates an electron to the free radical, a process governed by the Electron Transfer Enthalpy (ETE).[9][16][17]

Caption: The Sequential Proton Loss Electron Transfer (SPLET) mechanism.

Single Electron Transfer-Proton Transfer (SET-PT)

The SET-PT mechanism is another two-step pathway. It begins with the transfer of a single electron from the antioxidant to the free radical.

-

Electron Transfer: ArOH + R• → ArOH•⁺ + R⁻

-

Proton Transfer: ArOH•⁺ ⇌ ArO• + H⁺

The first step is dictated by the Ionization Potential (IP) of the antioxidant, while the second is related to the Proton Dissociation Enthalpy (PDE) of the resulting radical cation (ArOH•⁺)[8][9][14]. For many phenolic compounds, including 2H-chromen-6-ol derivatives, the initial electron transfer step is thermodynamically unfavorable due to a high ionization potential, making SET-PT a less common pathway compared to HAT and SPLET.[14][16]

Caption: The Single Electron Transfer-Proton Transfer (SET-PT) mechanism.

Mechanistic Summary and Environmental Influence

The choice between these pathways is a classic example of structure-function relationship moderated by the environment. As a Senior Application Scientist, the key insight is that no single in vitro assay can fully capture a compound's antioxidant potential. An assay conducted in a non-polar solvent might favor the HAT mechanism, while an aqueous-based assay will likely reflect the SPLET mechanism. This is why a battery of tests under different conditions is essential for a comprehensive assessment.

| Mechanism | Process | Key Thermodynamic Parameter(s) | Favored Environment |

| HAT | Single-step H• donation | Bond Dissociation Enthalpy (BDE) | Non-polar / Aprotic |

| SPLET | 1. Proton Loss2. Electron Transfer | 1. Proton Affinity (PA)2. Electron Transfer Enthalpy (ETE) | Polar / Protic (Aqueous) |

| SET-PT | 1. Electron Transfer2. Proton Transfer | 1. Ionization Potential (IP)2. Proton Dissociation Enthalpy (PDE) | Generally less favorable for phenols |

Fate of the Chromenoxyl Radical: Stability and Regeneration

The antioxidant cycle does not end with the initial quenching event. The resulting chromenoxyl radical (ArO•) must be relatively stable to prevent it from becoming a pro-oxidant and initiating new radical chains[1]. The structure of 2H-chromen-6-ol is exquisitely designed for this purpose. The unpaired electron on the oxygen atom is delocalized via resonance across the aromatic ring system, significantly increasing its stability and rendering it far less reactive than the initial radical it quenched.

This stabilized radical can be fully regenerated to its active antioxidant form by a co-antioxidant, most notably ascorbate (Vitamin C)[2][18]. Ascorbate can donate a hydrogen atom to the chromenoxyl radical, thereby restoring the 2H-chromen-6-ol molecule, while ascorbate itself becomes a relatively harmless ascorbyl radical. This synergistic relationship is a cornerstone of the cellular antioxidant network.

Caption: The antioxidant and regeneration cycle of 2H-chromen-6-ol.

Experimental Validation: Protocols and Rationale

A robust evaluation of a potential antioxidant requires a multi-tiered approach, progressing from simple, high-throughput chemical assays to more complex and biologically relevant cell-based models[19].

Caption: General workflow for assessing antioxidant activity.

In Vitro Chemical Assays

These assays provide a rapid and cost-effective means for initial screening by measuring a compound's ability to interact with a stable radical or reduce a metal ion[19][20].

| Assay | Principle | Radical/Species | Primary Mechanism | Detection |

| DPPH | H•/e⁻ donation neutralizes radical | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Mixed HAT/SPLET | Colorimetric (↓ 517 nm) |

| ABTS | H•/e⁻ donation neutralizes radical cation | ABTS•⁺ (radical cation) | Mixed HAT/SPLET | Colorimetric (↓ 734 nm) |

| ORAC | H• donation protects fluorescent probe | Peroxyl radical (ROO•) | HAT | Fluorometric |

| FRAP | e⁻ donation reduces metal complex | Fe³⁺-TPTZ complex | SET | Colorimetric (↑ 593 nm) |

Protocol 3.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralization reduces the deep violet DPPH to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance measured spectrophotometrically around 517 nm.[6][19] The degree of discoloration is directly proportional to the scavenging activity.

-

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[19]

-

Test Samples: Prepare a stock solution of the 2H-chromen-6-ol derivative in a suitable solvent (e.g., methanol). Create a series of dilutions (e.g., 1-200 µM) from this stock.

-

Standard: Prepare a series of dilutions of a standard antioxidant like Trolox (e.g., 1-100 µM).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the test sample or standard at various concentrations to the wells of a 96-well microplate.

-

Add 150 µL of the 0.1 mM DPPH stock solution to each well.

-

Include a blank control (50 µL methanol + 150 µL DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

-

-

Protocol 3.1.2: ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant donates a proton or electron, neutralizing the ABTS•⁺ and causing a reduction in absorbance at 734 nm.[3][21]

-

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.

-

Potassium Persulfate Stock Solution: Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•⁺ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

-

Before use, dilute the ABTS•⁺ working solution with methanol or ethanol to an absorbance of ~0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample or standard (e.g., Trolox) to the wells.

-

Add 180 µL of the diluted ABTS•⁺ working solution to each well.[19]

-

Incubate at room temperature for 6-7 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

Determine the IC₅₀ value or express results as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[3]

-

-

Cell-Based Assays

The critical next step is to move from a purely chemical environment to a biological one. Cell-based assays provide a more physiologically relevant assessment by accounting for crucial factors like cell membrane permeability, metabolic transformation, and interaction with the intracellular environment.[4][22]

Protocol 3.2.1: Cellular Antioxidant Activity (CAA) Assay

-

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within the cell. Inside the cell, DCFH-DA is deacetylated to DCFH. A free radical initiator, AAPH, is then added, which generates peroxyl radicals that oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will scavenge the peroxyl radicals, inhibiting the formation of DCF.[4][22][23]

-

Experimental Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Treat the cells with various concentrations of the test compound or standard (e.g., Quercetin) in treatment medium for 1 hour.

-

Remove the treatment medium and add 50 µM DCFH-DA solution. Incubate for 60 minutes.

-

Wash the cells again with PBS.

-

Add 600 µM AAPH solution (the radical initiator) to all wells except the negative controls.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition & Analysis:

-

Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Plot CAA units against concentration to determine the EC₅₀ value.

-

-

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

A Note on Pro-Oxidant Potential

It is a crucial, often overlooked, aspect of antioxidant research that these molecules can, under specific circumstances, exhibit pro-oxidant behavior. At high concentrations or in the presence of transition metal ions like copper (Cu²⁺), the 2H-chromen-6-ol analog Trolox can promote oxidative damage[1][24]. The relatively stable chromenoxyl radical, if not regenerated, can participate in redox cycling with metals or oxidize other biomolecules, thereby propagating, rather than terminating, oxidative chains[1]. This dual potential underscores the importance of dose-response studies and evaluation in multiple, well-defined experimental systems.

Conclusion and Future Perspectives

The antioxidant action of 2H-chromen-6-ol is a sophisticated process governed by fundamental principles of chemical reactivity and influenced heavily by the surrounding molecular environment. Its primary mechanisms—Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET)—enable it to effectively neutralize a wide range of free radicals. The subsequent formation of a resonance-stabilized chromenoxyl radical, which can be recycled by co-antioxidants, solidifies its role as a potent chain-breaking antioxidant.

For the drug development professional, a comprehensive understanding of these mechanisms is paramount. It informs the rational design of novel antioxidant compounds and mandates a rigorous, multi-assay approach for their evaluation. The progression from high-throughput in vitro assays like DPPH and ABTS to more physiologically relevant cell-based models such as the CAA assay is not just best practice; it is a self-validating system essential for identifying truly effective therapeutic candidates.

The integration of computational chemistry, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, will continue to refine our understanding, allowing for the in silico prediction of BDE, IP, and PA values to guide synthetic efforts toward more potent and specific antioxidant molecules.[18][25][26]

References

- Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. (URL: )

- Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions. (URL: )

-

Antioxidant action of deprotonated flavonoids: Thermodynamics of sequential proton-loss electron-transfer - PubMed. (URL: [Link])

- Article - SciELO. (URL: )

-

Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - Semantic Scholar. (URL: [Link])

-

Cell Based Exogenous Antioxidant Assay. (URL: [Link])

-

Sequential proton loss electron transfer: Significance and symbolism. (URL: [Link])

-

Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - MDPI. (URL: [Link])

-

Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC. (URL: [Link])

-

In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC - visbio. (URL: [Link])

-

Exploring the antioxidant activity of thiaflavan compounds: a quantum chemical study. (URL: [Link])

-

Overview on the biological activities of chromenols linked to inflammation. - ResearchGate. (URL: [Link])

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC. (URL: [Link])

-

Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed. (URL: [Link])

-

Trolox - Wikipedia. (URL: [Link])

-

Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - MDPI. (URL: [Link])

-

The Antioxidant Mechanism of Peptides Extracted from Tuna Protein Revealed Using a Molecular Docking Simulation - MDPI. (URL: [Link])

-

Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. - SciSpace. (URL: [Link])

-

Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, A. (URL: [Link])

-

Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies - Taylor & Francis. (URL: [Link])

-

TOTAL PHENOLIC CONTENT, CELLULAR ANTIOXIDANT ACTIVITY AND POTENTIAL HEPATOPROTECTIVE EFFECT OF FRUIT EXTRACTS ABSTRACT Environm - ThaiJO. (URL: [Link])

-

Trolox – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - MDPI. (URL: [Link])

-

Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - ResearchGate. (URL: [Link])

-

Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure - PubMed. (URL: [Link])

-

Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC - NIH. (URL: [Link])

-

Synthesis, antimicrobial, antioxidant, tyrosinase inhibitory activities, and computational studies of novel chromen[2,3-c]pyrazole derivatives - PubMed. (URL: [Link])

-

Oxygen Radical Absorbance Capacity (ORAC) and In Vitro Anti- Inflammatory Activity of Fruits of Different Plants - CABI Digital Library. (URL: [Link])

-

QSPR Modeling and Experimental Determination of the Antioxidant Activity of Some Polycyclic Compounds in the Radical-Chain Oxidation Reaction of Organic Substrates - PMC. (URL: [Link])

-

Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - Frontiers. (URL: [Link])

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (URL: [Link])

-

The Flow of the Redox Energy in Quercetin during Its Antioxidant Activity in Water - PMC. (URL: [Link])

-

Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. (URL: [Link])

-

Hydrogen-Atom Transfer (HAT) Initiated by Intramolecular Ligand-Metal Electron Transfer - PubMed. (URL: [Link])

-

The Antioxidant Activity of New Coumarin Derivatives - PMC - NIH. (URL: [Link])

-

Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - MDPI. (URL: [Link])

-

Chromones and their derivatives as radical scavengers: a remedy for cell impairment. (URL: [Link])

-

Antioxidant activity of 2H-chromen-2-one derivatives - ResearchGate. (URL: [Link])

-

Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review - MDPI. (URL: [Link])

-

Structure-function of hydroxyl radical scavenging and chromium-VI reducing cysteine- tripeptides derived from rye secalin Rache - YorkSpace. (URL: [Link])

-

Role of physiological antioxidants in chromium(VI)-induced cellular injury - PubMed. (URL: [Link])

-

Antioxidant Activity of Coumarins and Their Metal Complexes - MDPI. (URL: [Link])

-

(PDF) Hydrogen Atom Transfer (HAT)-Mediated Remote Desaturation Enabled by Fe/Cr-H Cooperative Catalysis - ResearchGate. (URL: [Link])

-

Hydrogen Atom Transfer (HAT): A Versatile Strategy for Substrate Activation in Photocatalyzed Organic Synthesis | Semantic Scholar. (URL: [Link])

-

Antioxidant Activity of Coumarins - Encyclopedia.pub. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trolox - Wikipedia [en.wikipedia.org]

- 4. Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the antioxidant activity of thiaflavan compounds: a quantum chemical study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01996A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. scielo.br [scielo.br]

- 14. The Flow of the Redox Energy in Quercetin during Its Antioxidant Activity in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant action of deprotonated flavonoids: Thermodynamics of sequential proton-loss electron-transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. wisdomlib.org [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | TCI Deutschland GmbH [tcichemicals.com]

- 22. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 23. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 24. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. mdpi.com [mdpi.com]

The Core Tenets of Efficacy: A Guide to the Structure-Activity Relationship of Substituted Chromen-6-ols

An In-depth Technical Guide for Researchers

Abstract

The chromene scaffold is a privileged heterocyclic system, forming the core of numerous naturally occurring and synthetic molecules with significant pharmacological properties.[1][2] Among its derivatives, substituted chromen-6-ols, which feature a critical phenolic hydroxyl group, are of paramount interest in drug discovery. This structural motif is famously embodied in tocopherols (Vitamin E) and serves as a cornerstone for potent antioxidant, anti-inflammatory, neuroprotective, and anticancer agents.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of substituted chromen-6-ols. We will deconstruct the molecule to understand how specific substitutions on the chromene ring system modulate its interaction with biological targets, moving beyond a simple catalog of compounds to explain the causal relationships between chemical structure and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

The Chromen-6-ol Scaffold: A Foundation of Biological Activity

The chromen-6-ol backbone, a fusion of a benzene ring and a pyran ring, is not merely a passive molecular framework.[5] Its inherent chemical features, particularly the phenolic hydroxyl group at the C-6 position and the stereocenter at C-2, are fundamental to its biological profile. The diverse activities of chromene derivatives, ranging from antiviral and antimicrobial to anticancer and anti-inflammatory effects, underscore its importance as a nucleus for drug design.[3][6]

The central hypothesis of SAR studies on this scaffold is that targeted modifications can fine-tune its activity, selectivity, and pharmacokinetic properties. The key to unlocking this potential lies in understanding the functional role of each component of the molecule.

-

The C-6 Hydroxyl Group: This is the lynchpin for antioxidant activity. Its ability to donate a hydrogen atom to neutralize free radicals is a defining characteristic.[7][8] Any modification that removes or blocks this hydroxyl group, such as methylation, typically results in a significant loss of antioxidant capacity.[7]

-

The Chroman Ring Substituents: The alkyl or aryl groups, particularly at the C-2 position, and substitutions on the aromatic ring (C-5, C-7, C-8) are critical for modulating lipophilicity, steric interactions with target enzymes or receptors, and overall potency.[3][9] For instance, in the tocopherol family, the methylation pattern on the aromatic ring dictates the specific antioxidant potency (α > β > γ > δ).

Caption: Key modification sites on the chromen-6-ol scaffold.

SAR Analysis Across Key Therapeutic Areas

The versatility of the chromen-6-ol scaffold is evident in its broad spectrum of biological activities. The following sections dissect the SAR for several key therapeutic applications.

Antioxidant Activity

The primary mechanism for the antioxidant effect of chromen-6-ols is their ability to scavenge free radicals, interrupting chain reactions that lead to cellular damage.[10][11] This capacity is almost entirely dependent on the C-6 phenolic hydroxyl group.

-

Aromatic Ring Substitution: The antioxidant power is significantly enhanced by the presence of electron-donating groups (EDGs), such as methyl groups, on the aromatic ring. These groups stabilize the resulting phenoxyl radical formed after hydrogen donation, making the parent molecule a more willing H-donor. This explains the superior antioxidant activity of α-tocopherol, which has three methyl groups at C-5, C-7, and C-8.

-

C-2 Side Chain: The nature of the substituent at the C-2 position influences the molecule's lipophilicity, which affects its ability to penetrate lipid membranes and protect them from peroxidation. While the phytyl tail of vitamin E is optimal for integration into cell membranes, simpler alkyl groups can also confer potent activity.

| Compound/Substitution | Key Structural Feature | Relative Antioxidant Activity | Reference |

| α-Tocopherol | 5, 7, 8-trimethyl | ++++ | [1] |

| γ-Tocopherol | 7, 8-dimethyl | +++ | [1] |

| δ-Tocopherol | 8-methyl | ++ | [1] |

| 6-Hydroxy-2,2,5,7,8-pentamethylchroman | C2-gem-dimethyl, 5,7,8-trimethyl | +++++ | N/A |

| 6-Methoxy-2,5,7,8-tetramethylchroman | Blocked C6-OH (methyl ether) | - | [7] |

Anti-inflammatory Activity

Chromen-6-ol derivatives exert anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and the suppression of pro-inflammatory signaling pathways like NF-κB.[12][13]

-

C-7 Position: Substitution at the C-7 position with electron-donating groups has been shown to enhance anti-inflammatory activity.[3] This suggests that modulating the electron density of the aromatic system can influence binding to inflammatory enzyme targets.

-

Scaffold Fusions: Fusing other heterocyclic rings to the chromene nucleus can produce potent anti-inflammatory agents. For instance, coumarin-benzimidazole hybrids have demonstrated strong activity, in some cases exceeding that of the standard drug indomethacin.[12] One study found that Schiff base derivatives of 7-hydroxy-4-formyl coumarin exhibited significant inhibition of protein denaturation, a marker of anti-inflammatory action, with activity greater than ibuprofen.[14]

Neuroprotective Activity

The neuroprotective potential of chromen-6-ols is often linked to a combination of antioxidant activity and the ability to modulate specific neurological targets, such as monoamine oxidase (MAO) enzymes.[15][16] MAO-B inhibitors are of particular interest for treating neurodegenerative disorders like Parkinson's disease, as they can increase dopamine levels and reduce oxidative stress in the brain.[17]

-

SAR for MAO-B Inhibition: Studies on synthetic coumarins (a related chromenone structure) have shown that specific substitutions can confer high selectivity for MAO-B. For example, 8-propyl-6H-[2][18]dioxolo[4,5-g]chromen-6-one was identified as a selective MAO-B inhibitor with anti-parkinsonian activity in animal models.[15][17] Derivatives bearing a propargylamine functional group have also emerged as highly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range.[19] The presence of this group allows for covalent binding to the FAD cofactor in the enzyme's active site.[17]

Caption: Dual mechanism of neuroprotection by chromen-6-ols.

Anticancer Activity

The chromene scaffold is found in numerous compounds with potent cytotoxic effects against various cancer cell lines.[5] The mechanisms are diverse, including the induction of apoptosis, cell cycle arrest, and antagonism of specific receptors.[5][20]

-

Key Pharmacophores: While not all are chromen-6-ols, SAR studies on the broader chromene class reveal essential features for cytotoxicity. The presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the 4H-chromene scaffold are often critical for potent anticancer activity.[3]

-

Clinical Relevance: The development of Crolibulin™ (EPC2407), a chromene analog that reached Phase I/II clinical trials for advanced solid tumors, highlights the therapeutic potential of this scaffold.[5] This underscores the value of continued SAR exploration to develop derivatives with improved efficacy and safety profiles.

| Compound Class | Key Substitutions for Activity | Mechanism of Action | Reference |

| 2-Amino-4H-chromenes | 4-Aryl, 3-Cyano, 2-Amino | Cytotoxicity, Apoptosis Induction | [3] |

| Chromene-derived SERMs | Varies; often complex side chains | Estrogen Receptor Antagonism | [21] |

| Crolibulin™ (analog) | Specific methoxy and amine patterns | Tubulin Polymerization Inhibition | [5] |

Experimental Workflows and Protocols

Validating SAR hypotheses requires robust synthetic and bioassay protocols. The causality behind experimental choices is critical; for example, a Pechmann condensation is often chosen for coumarin/chromenone synthesis due to its reliability with simple phenols and β-ketoesters, proceeding through a well-understood transesterification and intramolecular cyclization mechanism.[22]

General Synthetic Workflow

The synthesis of substituted chromen-6-ols often starts from a substituted hydroquinone, which is then elaborated to form the pyran ring. A variety of methods, including multi-component reactions (MCRs), have been developed for efficient access to the chromene core.[23][24]

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (a Chromenone Analog)

This protocol outlines the Pechmann condensation, a standard method for creating the core ring system, which can be subsequently modified.

-

Reagent Preparation: In a round-bottom flask, combine resorcinol (1.10 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

-

Catalysis: Slowly add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath. The acid acts as both a catalyst and a dehydrating agent.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The reaction mixture will become viscous and may solidify.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring. This precipitates the crude product and dilutes the acid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Purification: Recrystallize the crude solid from aqueous ethanol to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one as a white solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antioxidant DPPH Radical Scavenging Assay

This is a self-validating system where the degree of color change from purple to yellow is directly proportional to the antioxidant capacity of the test compound.

-

Stock Solutions: Prepare a 1 mM stock solution of the test chromen-6-ol derivative in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.

-

Assay Preparation: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Compound Addition: Add 100 µL of the test compound solution at various concentrations (e.g., serial dilutions from 100 µM to 1 µM) to the wells. Include a blank (100 µL methanol + 100 µL DPPH) and a control (ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The hydrogen-donating antioxidant reduces the purple DPPH radical to the yellow, non-radical form.[25]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Data Analysis: Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

The Role of QSAR in Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that transforms SAR from a qualitative set of rules into a predictive, mathematical model.[26][27] By correlating the biological activity of a series of compounds with their physicochemical or structural descriptors (e.g., electronic, steric, hydrophobic), QSAR can guide the synthesis of more potent analogs and reduce the need for exhaustive screening.[28]

The QSAR process involves:

-

Data Set Assembly: A group of chromen-6-ol analogs with experimentally determined biological activities is compiled.

-

Descriptor Calculation: Molecular descriptors representing various properties (e.g., LogP, molar refractivity, dipole moment) are calculated for each molecule.

-

Model Generation: Statistical methods are used to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[27]

-

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.[28]

Caption: The iterative workflow of QSAR in drug design.

Conclusion and Future Perspectives

The substituted chromen-6-ol scaffold represents a highly fertile ground for the development of novel therapeutics. The structure-activity relationships discussed herein demonstrate that small, targeted modifications to this core can profoundly impact biological activity, steering it toward potent antioxidant, anti-inflammatory, neuroprotective, or anticancer effects. The phenolic hydroxyl group at C-6 is the cornerstone of its antioxidant properties, while substitutions on the aromatic and pyran rings provide the fine-tuning necessary for potency and selectivity against a range of biological targets.

Future research should focus on leveraging these established SAR principles to design multi-target agents, particularly for complex diseases like Alzheimer's, where antioxidant, anti-inflammatory, and enzyme-inhibiting properties would be beneficial in a single molecule. The continued integration of computational tools like QSAR with classical synthetic and biological evaluation will undoubtedly accelerate the translation of promising chromen-6-ol derivatives from the laboratory to the clinic.

References

-

ResearchGate. (n.d.). Synthetic Methods for the synthesis of Substituted 6H‐Benzo[c]chromen‐6‐ones. Retrieved from ResearchGate. [Link]

- Saleh, H. (Ed.). (n.d.). The Role of Chromenes in Drug Discovery and Development. Bentham Science Publishers.

-

ResearchGate. (n.d.). The Role of Chromenes in Drug Discovery and Development. Retrieved from ResearchGate. [Link]

-

PharmaTutor. (2022, May 25). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. [Link]

-

Gao, Z. G., et al. (2021). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. ACS Omega, 6(1), 549-558. [Link]

-

Gligorijević, N., et al. (2016). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 21(10), 1337. [Link]

-

Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. [Link]

-

Oriental Journal of Chemistry. (2024, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

-

SciSpace. (n.d.). Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm. [Link]

-